Product packaging for 2-(Piperidin-4-yloxy)ethan-1-ol(Cat. No.:CAS No. 40256-14-2)

2-(Piperidin-4-yloxy)ethan-1-ol

Cat. No.: B2390287
CAS No.: 40256-14-2
M. Wt: 145.202
InChI Key: VAIHBHWKPBXNLR-UHFFFAOYSA-N
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Description

Significance of Piperidine-Containing Scaffolds in Contemporary Drug Discovery

The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in the development of pharmaceuticals. arizona.eduexlibrisgroup.com It is one of the most prevalent heterocyclic scaffolds found in drugs approved by the U.S. Food and Drug Administration (FDA). arizona.eduexlibrisgroup.com The widespread use of the piperidine moiety is attributed to its ability to confer favorable properties upon a drug molecule. thieme-connect.comresearchgate.net

The introduction of piperidine scaffolds into small molecules can be beneficial for several reasons:

Enhancement of Biological Activities and Selectivity: The three-dimensional structure of the piperidine ring allows for the precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for specific biological targets. thieme-connect.comresearchgate.netthieme-connect.com

Improvement of Pharmacokinetic Properties: The metabolic stability of the piperidine ring can contribute to a longer duration of action for a drug.

Reduction of Toxicity: The incorporation of a piperidine scaffold can sometimes mitigate adverse effects, such as cardiac hERG toxicity. thieme-connect.comresearchgate.net

Piperidine and its derivatives have been successfully employed in a wide array of therapeutic areas, including as central nervous system modulators, antihistamines, anticoagulants, and anticancer agents. arizona.eduexlibrisgroup.com The versatility of the piperidine scaffold has made it a privileged structure in drug discovery, with numerous commercialized drugs, including several blockbuster medications, featuring this heterocyclic core. arizona.eduexlibrisgroup.com The continued exploration of piperidine-based molecules remains a promising strategy for the discovery of new and effective treatments for various diseases. thieme-connect.comresearchgate.net

Overview of 2-(Piperidin-4-yloxy)ethan-1-ol as a Versatile Chemical Building Block and Scaffold

This compound is a bifunctional organic compound that serves as a versatile building block in organic synthesis. uni.lusigmaaldrich.com Its structure is characterized by a piperidine ring substituted at the 4-position with a 2-hydroxyethoxy group. This arrangement provides two key reactive sites: the secondary amine of the piperidine ring and the primary hydroxyl group of the ethanol (B145695) side chain.

The secondary amine allows for a variety of chemical transformations, including N-alkylation, N-acylation, and the formation of ureas and sulfonamides. ambeed.com The primary alcohol can undergo oxidation to an aldehyde or a carboxylic acid, esterification, and ether formation. ambeed.com This dual functionality makes this compound a valuable intermediate for the synthesis of more complex molecules with diverse substitution patterns.

In medicinal chemistry, this compound can be used to introduce a hydrophilic and flexible side chain onto a larger molecule. The ether linkage and the terminal alcohol can participate in hydrogen bonding interactions with biological targets, which can be crucial for binding affinity. Furthermore, the piperidine ring can serve as a scaffold to which other pharmacophoric groups can be attached. For instance, derivatives of 2-(piperidin-4-yl)ethan-1-ol have been investigated as potential glutaminase (B10826351) 1 (GLS1) inhibitors for cancer therapy. nih.gov

Historical Context and Evolution of Piperidine Ether and Alcohol Derivatives in Pharmaceutical Research

The history of piperidine itself dates back to 1850 when it was first isolated from piperine, the compound responsible for the pungency of black pepper. wikipedia.org The industrial production of piperidine is typically achieved through the hydrogenation of pyridine (B92270). wikipedia.org

The development of piperidine derivatives in pharmaceutical research has been extensive. Early research recognized the potential of the piperidine ring to be a key component for pharmacological activity. taylorandfrancis.com Over the decades, chemists have developed numerous synthetic methods to create a vast library of substituted piperidines. nih.govchemrevlett.com

The synthesis of piperidine-4-ones, for example, through methods like the Mannich condensation, provided key intermediates for further elaboration. chemrevlett.com These ketones could then be reduced to the corresponding alcohols, providing access to 4-hydroxypiperidine (B117109) derivatives. The ether linkage, as seen in this compound, represents a further evolution in the design of piperidine-based scaffolds. The synthesis of such piperidine ether derivatives allows for greater control over the polarity, flexibility, and hydrogen bonding potential of the side chain attached to the piperidine core.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO2 B2390287 2-(Piperidin-4-yloxy)ethan-1-ol CAS No. 40256-14-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperidin-4-yloxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c9-5-6-10-7-1-3-8-4-2-7/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAIHBHWKPBXNLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40256-14-2
Record name 2-(piperidin-4-yloxy)ethan-1-ol
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Synthetic Methodologies for 2 Piperidin 4 Yloxy Ethan 1 Ol and Its Analogs

Established Synthetic Routes to 2-(Piperidin-4-yloxy)ethan-1-ol

Traditional methods for synthesizing this piperidine (B6355638) derivative rely on well-documented and reliable chemical transformations.

The most direct and common approach to constructing the this compound scaffold is through the Williamson ether synthesis. gold-chemistry.orgwikipedia.org This SN2 reaction involves the deprotonation of a precursor alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. gold-chemistry.orgwikipedia.orgjk-sci.com

In this context, the synthesis starts with piperidin-4-ol. The hydroxyl group of piperidin-4-ol is deprotonated using a strong base, such as sodium hydride (NaH) or potassium hydride (KH), to form the corresponding piperidin-4-oxide anion. jk-sci.com This nucleophilic anion then reacts with a suitable two-carbon electrophile, such as 2-bromoethanol (B42945) or ethylene (B1197577) oxide, to form the desired ether linkage. The use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is typical for this type of reaction to facilitate the SN2 mechanism. jk-sci.com

A crucial consideration is the potential for N-alkylation of the piperidine ring. To circumvent this, the piperidine nitrogen is often protected with a suitable protecting group, such as a benzyl (B1604629) (Bn) or tert-butyloxycarbonyl (Boc) group, prior to the etherification step. The protecting group can then be removed in a subsequent step to yield the final product.

Table 1: Representative Williamson Ether Synthesis Conditions

Piperidine Precursor Electrophile Base Solvent Typical Conditions
N-Boc-piperidin-4-ol 2-Bromoethanol NaH DMF 0 °C to room temperature
N-Benzyl-piperidin-4-ol Ethylene oxide NaH THF Room temperature
Piperidin-4-ol 2-Chloroethanol K₂CO₃ Acetonitrile (B52724) Reflux

An alternative to direct etherification is the modification of functional groups on pre-existing piperidine rings. imperial.ac.uk This approach offers flexibility in synthesis design, allowing access to the target molecule from a wider range of starting materials. ub.eduvanderbilt.edu

One such strategy involves the reduction of a carboxylic acid or ester derivative. For example, a commercially available starting material like 2-(piperidin-4-yl)acetic acid or its ethyl ester can be used. nih.govsigmaaldrich.com The synthesis would first involve the etherification of the corresponding 4-hydroxy-2-(piperidin-4-yl)acetic acid derivative, followed by the reduction of the carboxylic acid or ester functionality to the primary alcohol. Potent reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, which reduces both esters and carboxylic acids to primary alcohols. vanderbilt.edu

Another functional group interconversion strategy could begin with N-acyl-2,3-dihydro-4-pyridones. These can be reduced to the corresponding N-acyl-4-piperidones using methods like zinc in acetic acid. organic-chemistry.org The resulting ketone can then be reduced to the alcohol (piperidin-4-ol derivative), followed by the etherification step as previously described.

Development of Novel and Efficient Synthetic Strategies for this compound Architectures

Recent advances in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods for preparing complex molecules like this compound.

While this compound itself is achiral, the introduction of substituents on the piperidine ring or the ethanolic side chain can create chiral centers. The development of stereoselective syntheses is crucial for investigating the specific biological activities of individual enantiomers.

Stereoselective synthesis can be achieved by employing several strategies. One approach is the use of a chiral starting material, such as an enantiomerically pure substituted piperidin-4-ol. The subsequent etherification reaction would proceed with retention of stereochemistry at the chiral center.

Alternatively, asymmetric synthesis techniques can be employed. For instance, an asymmetric reduction of a prochiral ketone precursor, such as an N-protected 4-oxopiperidine derivative, can establish a chiral center at the 4-position of the piperidine ring. This can be accomplished using chiral reducing agents or catalysts. Following the stereoselective formation of the chiral alcohol, the synthesis would proceed with the etherification step. The synthesis of stereochemically defined piperidines has been reported through methods like the stereoselective addition of Grignard reagents to dihydropyranones, which can be precursors to piperidine systems. nih.gov

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.innih.govunibo.it These principles can be applied to the synthesis of this compound to create more sustainable and environmentally friendly routes.

Key green chemistry approaches applicable to this synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic solvents (VOCs) like DMF with more benign alternatives such as water, ethanol (B145695), or deep eutectic solvents (DES) can significantly reduce the environmental impact. researchgate.net

Catalysis: Employing catalytic methods, including biocatalysis or phase-transfer catalysis, can improve reaction efficiency, reduce waste, and allow for milder reaction conditions. jk-sci.com

Energy Efficiency: The use of energy-efficient techniques like microwave irradiation or ultrasonication can often reduce reaction times and energy consumption compared to conventional heating. rasayanjournal.co.inresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry.

For instance, a greener Williamson ether synthesis could utilize a phase-transfer catalyst, allowing the reaction to proceed in a biphasic system with a less hazardous solvent and potentially a weaker, more environmentally friendly base like potassium carbonate. jk-sci.com

Table 2: Comparison of Conventional vs. Green Synthesis Approaches

Aspect Conventional Approach Green Chemistry Approach
Solvent DMF, DMSO, THF Water, Ethanol, Ionic Liquids, DES
Base NaH, KH (strong, hazardous) K₂CO₃, Cs₂CO₃ (milder, safer)
Energy Conventional heating (reflux) Microwave, Ultrasound
Catalysis Often stoichiometric reagents Phase-transfer catalysts, Biocatalysts

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that contains portions of all the starting materials. researchgate.netnih.gov MCRs are particularly valuable for building molecular complexity and generating libraries of structurally diverse analogs in a time- and resource-efficient manner.

While a direct MCR for this compound is not commonly reported, MCRs are well-established for the synthesis of highly substituted piperidine cores. researchgate.net For example, a one-pot reaction of an aromatic aldehyde, an amine, and a β-keto ester can lead to the formation of a dihydropyridine (B1217469) ring, which can then be reduced and further functionalized to create analogs of the target molecule. researchgate.net The Strecker reaction, another MCR, can be used to synthesize 4-aminopiperidine (B84694) derivatives, which could potentially be converted to the desired 4-alkoxy structures. nih.gov These MCR approaches offer a powerful platform for the rapid discovery of novel analogs with potentially interesting properties.

Synthesis of Radiolabeled this compound Derivatives for Imaging Applications

The development of radiolabeled compounds is crucial for noninvasive imaging techniques like Positron Emission Tomography (PET), which allows for the in vivo visualization and quantification of biological processes. nih.gov PET radiotracers are biologically active molecules where a standard atom is replaced by a positron-emitting radionuclide. The choice of radionuclide and the labeling strategy are critical factors in the development of effective imaging agents. For derivatives of this compound, isotopes such as Carbon-11 and Fluorine-18 are of particular interest due to their suitable decay characteristics for PET imaging. mdpi.com

The introduction of these isotopes into a molecule like this compound or its analogs requires specialized synthetic methodologies. These methods aim to incorporate the radionuclide quickly and efficiently due to the short half-lives of the isotopes involved.

Carbon-11 Labeling:

Carbon-11, with a half-life of approximately 20.4 minutes, is a commonly used radionuclide for PET because its incorporation does not alter the chemical properties of the parent molecule. mdpi.comnih.gov It is typically produced in a cyclotron as [¹¹C]carbon dioxide ([¹¹C]CO₂) or [¹¹C]methane ([¹¹C]CH₄). mdpi.com These primary products are then converted into more reactive labeling agents.

A prevalent strategy for ¹¹C-labeling is methylation, using reagents like [¹¹C]methyl iodide or [¹¹C]methyl triflate. mdpi.com These agents can be used to introduce a ¹¹C-methyl group onto a precursor molecule containing a suitable functional group, such as a primary or secondary amine or a hydroxyl group. For a derivative of this compound, the piperidine nitrogen would be a primary target for N-methylation. Alternatively, the hydroxyl group could potentially be methylated to form a methoxy (B1213986) ether, although this may significantly alter the compound's biological properties. The synthesis of a radiolabeled analog, N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide, involved labeling the methoxy group with Carbon-11 for PET studies of dopamine (B1211576) D₄ receptors. nih.gov

Fluorine-18 Labeling:

Fluorine-18 is another widely used PET isotope, favored for its longer half-life of about 109.8 minutes, which allows for more complex synthetic procedures and longer imaging times. nih.govnih.gov The most common method for introducing ¹⁸F is through nucleophilic substitution, where [¹⁸F]fluoride ion displaces a good leaving group (e.g., tosylate, mesylate, or a nitro group) on a precursor molecule. nih.govresearchgate.net

For a derivative of this compound, a precursor could be synthesized where the ethanol side chain is modified with a leaving group. For example, a tosylate could be placed on the terminal hydroxyl group, which could then be displaced by [¹⁸F]fluoride to yield a fluoro-ethoxy derivative. This approach is common for labeling with ¹⁸F. mdpi.com Another strategy involves the use of ¹⁸F-labeled prosthetic groups. These are small, reactive molecules that are first radiolabeled with ¹⁸F and then conjugated to the target molecule. nih.gov For instance, N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) is a well-known prosthetic group used to label molecules with primary or secondary amine functionalities. nih.govmdpi.com

The following table summarizes key aspects of these radiolabeling methodologies.

RadionuclideLabeling Reagent/MethodPrecursor Functional GroupTypical Reaction Conditions
Carbon-11 [¹¹C]Methyl Iodide / [¹¹C]Methyl TriflateAmine, HydroxylMethylation of precursor amines or alcohols.
Carbon-11 [¹¹C]Carbon DioxideGrignard ReagentCarboxylation to form [¹¹C]carboxylic acids. nih.gov
Fluorine-18 Nucleophilic Substitution with [¹⁸F]FluorideTosylate, Mesylate, Nitro GroupDisplacement of a leaving group, often at elevated temperatures in the presence of a phase-transfer catalyst like Kryptofix 222. nih.gov
Fluorine-18 Prosthetic Groups (e.g., [¹⁸F]SFB)AmineTwo-step process: synthesis of the radiolabeled prosthetic group followed by conjugation to the target molecule. nih.govmdpi.com

Derivatization Strategies and Structure Activity Relationship Sar Studies of 2 Piperidin 4 Yloxy Ethan 1 Ol Scaffolds

Chemical Modifications at the Piperidine (B6355638) Nitrogen Atom of 2-(Piperidin-4-yloxy)ethan-1-ol

The secondary amine of the piperidine ring is a prime site for chemical elaboration, allowing for the introduction of a wide array of substituents that can modulate physicochemical properties such as lipophilicity, basicity, and steric bulk, all of which are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.

N-Alkylation and N-Acylation Methodologies

N-alkylation and N-acylation are fundamental and widely employed strategies for modifying the piperidine nitrogen.

N-Alkylation is typically achieved by reacting the parent scaffold with an appropriate alkyl halide (e.g., bromide or iodide) in the presence of a base such as potassium carbonate or triethylamine (B128534). The choice of solvent can vary, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being common. For instance, the introduction of a benzyl (B1604629) group can be accomplished using benzyl bromide. Reductive amination represents an alternative and powerful method, wherein the piperidine nitrogen is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. This approach is particularly useful for introducing more complex alkyl groups.

N-Acylation involves the reaction of the piperidine nitrogen with an acylating agent such as an acid chloride or an acid anhydride. These reactions are often carried out in the presence of a non-nucleophilic base, for example, triethylamine or pyridine (B92270), to scavenge the acidic byproduct. This method allows for the incorporation of a diverse range of amide functionalities, which can act as hydrogen bond acceptors and influence the compound's interaction with biological targets.

A variety of N-substituted derivatives can be synthesized to probe the impact of different functionalities on biological activity. The following table illustrates some examples of potential N-alkylated and N-acylated derivatives of the this compound scaffold.

Derivative TypeReagent ExampleResulting N-Substituent
N-AlkylationBenzyl bromideBenzyl
N-Alkylation2-BromopropaneIsopropyl
N-Alkylation4-Fluorobenzaldehyde (via reductive amination)4-Fluorobenzyl
N-AcylationAcetyl chlorideAcetyl
N-AcylationBenzoyl chlorideBenzoyl
N-AcylationPropionic anhydridePropionyl

Integration into Polycyclic and Spiro Systems

To explore more conformationally restricted analogs, the piperidine nitrogen of the this compound scaffold can be incorporated into polycyclic and spirocyclic systems. These modifications can lead to compounds with enhanced selectivity and metabolic stability.

Polycyclic systems can be constructed through intramolecular cyclization reactions. For example, if an appropriate reactive group is present on an N-alkyl substituent, it can cyclize back onto another part of the molecule.

Spiro systems involving the piperidine ring have gained significant attention in drug discovery due to their unique three-dimensional structures. nih.govgoogle.com The synthesis of spirocyclic piperidines can be achieved through various methods, including intramolecular cyclization strategies. For instance, a common approach involves the use of a pre-existing piperidine-4-one, which can undergo reactions to form a spirocyclic system at the 4-position. While this modifies the core scaffold more extensively, the principles can be adapted. Another strategy involves the construction of the spirocyclic system on a pre-formed piperidine ring. whiterose.ac.uk For example, radical hydroarylation can be used to construct spirocyclic piperidines from linear aryl halide precursors under mild photoredox catalysis conditions. nih.gov

Modifications of the Ethan-1-ol Moiety in this compound

The primary alcohol of the ethan-1-ol side chain presents another key handle for derivatization, allowing for the introduction of various functional groups that can alter polarity, hydrogen bonding capacity, and metabolic stability.

Esterification and Etherification of the Hydroxyl Group

Esterification of the primary hydroxyl group can be readily accomplished by reaction with a carboxylic acid, acid chloride, or acid anhydride. This transformation converts a hydrogen bond donor into a hydrogen bond acceptor and increases lipophilicity. The resulting ester moiety can also serve as a prodrug, which may be cleaved in vivo to release the parent alcohol. For example, acylation of the hydroxyl group of a similar piperidine derivative has been shown to be a viable synthetic route. biosynth.com

Etherification provides a means to introduce a stable, non-hydrolyzable linkage. This can be achieved via a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base like sodium hydride to form an alkoxide, which is then reacted with an alkyl halide. nih.govnih.gov This strategy allows for the introduction of a wide range of alkyl and aryl groups.

The following table showcases potential modifications to the ethan-1-ol moiety.

Modification TypeReagent ExampleResulting Functional Group
EsterificationAcetic anhydrideAcetate ester
EsterificationBenzoyl chlorideBenzoate ester
EtherificationMethyl iodide / NaHMethyl ether
EtherificationBenzyl bromide / NaHBenzyl ether

Oxidation and Reduction Transformations for Functional Group Diversification

Oxidation of the primary alcohol can lead to the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) will typically yield the aldehyde, while stronger agents such as potassium permanganate (B83412) or Jones reagent will produce the carboxylic acid. These new functional groups open up further avenues for derivatization, such as the formation of imines from the aldehyde or amides from the carboxylic acid.

Reduction of a derivatized ethan-1-ol moiety, for instance, a carboxylic acid ester, back to the alcohol can be useful in multi-step synthetic sequences. More relevant to diversification, if the ethan-1-ol is first oxidized to a ketone (if a secondary alcohol were present) or an aldehyde, subsequent reduction with chiral reducing agents could be employed to introduce specific stereochemistry.

Systematic Structure-Activity Relationship (SAR) Investigations on this compound Analogs

Systematic SAR studies are crucial for understanding how different chemical modifications to the this compound scaffold impact biological activity. By synthesizing and testing a library of analogs, researchers can identify key structural features responsible for potency, selectivity, and desired pharmacokinetic properties.

For instance, in a study of analogous 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol derivatives as glutaminase (B10826351) 1 (GLS1) inhibitors, systematic exploration of the structure-activity relationship led to the discovery of potent and selective compounds. nih.gov Although the N-substituent is different, the study highlights the importance of modifications on the piperidine ring. The introduction of a hydrophilic skeleton and different chains based on a known inhibitor led to the identification of a derivative with an IC50 value of 68 nM for GLS1. nih.gov This demonstrates that the piperidine scaffold can be a key element for interaction with the target enzyme. nih.gov

In another example involving 4-oxypiperidine ethers as histamine (B1213489) H3 receptor ligands, it was found that the nature of the N-substituent on the piperidine ring and the length of the ether chain significantly influenced activity. nih.gov This suggests that for the this compound scaffold, both the substituent on the piperidine nitrogen and modifications to the ethan-1-ol side chain would be critical for modulating biological activity.

A hypothetical SAR study on the this compound scaffold might involve the synthesis of a matrix of compounds, systematically varying the N-substituent and the functional group at the ethan-1-ol position. The resulting data would allow for the elucidation of key pharmacophoric features.

Below is a hypothetical data table illustrating the kind of SAR data that could be generated.

Compound IDN-SubstituentEthan-1-ol ModificationBiological Activity (IC50, nM)
A-1H-OH500
A-2Methyl-OH250
A-3Benzyl-OH100
A-4H-O-Acetyl750
A-5Benzyl-O-Acetyl150
A-6Benzyl-O-Methyl120

Impact of Substituent Effects on Biological Potency and Selectivity

The biological activity of derivatives of the this compound scaffold is profoundly influenced by the nature and position of substituents on both the piperidine ring and the ethanol (B145695) moiety. SAR studies have revealed that even minor chemical modifications can lead to significant changes in potency and selectivity for various biological targets, including kinases and G-protein coupled receptors.

Substitution on the Piperidine Nitrogen:

The secondary amine of the piperidine ring is a common site for derivatization. Introduction of various substituents at this position can modulate the compound's basicity, lipophilicity, and steric bulk, all of which are critical for receptor binding and pharmacokinetic properties.

For instance, in the development of nociceptin (B549756) opioid receptor (NOP) ligands based on a related N-piperidinyl indole (B1671886) scaffold, the nature of the substituent on the piperidine nitrogen was found to be a key determinant of activity and selectivity. nih.gov While direct SAR data on this compound is limited, principles from related scaffolds suggest that small alkyl groups, such as methyl or ethyl, can enhance affinity for certain targets. In a series of piperidine derivatives targeting the σ1 receptor, N-methylation resulted in a significant increase in affinity compared to the unsubstituted analog. nih.gov

Conversely, the introduction of larger, more complex groups can be exploited to target specific sub-pockets within a receptor binding site. For example, in a series of piperidine derivatives developed as MenA inhibitors for Mycobacterium tuberculosis, a variety of aryl and heteroaryl groups were introduced via reductive amination of the piperidine nitrogen. nih.gov

Table 1: Illustrative Impact of N-Substitution on Piperidine Scaffolds

Base ScaffoldN-SubstituentTargetEffect on Activity
N-piperidinyl indole-HNOP ReceptorPartial Agonist
N-piperidinyl indole-CH₃NOP ReceptorFull Agonist
Aminoethyl-substituted piperidine-Hσ1 ReceptorLow Affinity
Aminoethyl-substituted piperidine-CH₃σ1 ReceptorHigh Affinity

Substitution on the Ethanol Moiety:

The primary alcohol of the this compound scaffold provides another handle for derivatization. Esterification or etherification of this hydroxyl group can alter the compound's polarity and hydrogen bonding capacity. While specific examples for this exact scaffold are scarce in readily available literature, general principles of medicinal chemistry suggest that such modifications would significantly impact a compound's pharmacokinetic profile, including its ability to cross cell membranes.

Exploration of Bioisosteric Replacements within the this compound Scaffold

Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties while retaining the essential binding interactions of a lead compound. mdpi.com Within the this compound scaffold, several key components can be considered for bioisosteric replacement.

Piperidine Ring Bioisosteres:

Ether Linkage Bioisosteres:

Table 2: Potential Bioisosteric Replacements for the this compound Scaffold

Original MoietyBioisosteric ReplacementPotential Impact
PiperidineAzaspiro[3.3]heptaneAltered lipophilicity and metabolic stability
Ether (-O-)Thioether (-S-)Modified bond angle and lipophilicity
Ether (-O-)Amine (-NH-)Introduction of hydrogen bond donor capability
Ethanol (-CH₂CH₂OH)Propanamide (-CH₂CONH₂)Altered polarity and hydrogen bonding patterns

Combinatorial Chemistry and Library Synthesis Approaches for this compound Derivatives

Combinatorial chemistry and parallel synthesis are powerful tools for the rapid generation of large libraries of compounds for high-throughput screening. imperial.ac.uk The this compound scaffold, with its multiple points of diversification, is well-suited for such approaches.

A common strategy involves a diversity-oriented synthesis where the piperidine nitrogen is functionalized with a variety of building blocks. nih.gov For example, a library of piperidine derivatives was generated through a five-step procedure starting from 4-hydroxymethylpiperidine. nih.gov This involved Boc-protection, conversion to a tosylate or mesylate, nucleophilic substitution with various phenols, and subsequent deprotection to yield a library of amines ready for further derivatization. nih.gov

Parallel synthesis platforms, such as the Radleys Carousel and GreenHouse systems, facilitate the efficient synthesis of compound libraries by allowing for multiple reactions to be performed simultaneously under controlled conditions. youtube.com These tools are ideal for exploring the SAR of scaffolds like this compound by enabling the rapid synthesis of a matrix of analogs with different substituents at various positions.

The general workflow for a combinatorial library synthesis based on the this compound scaffold could involve:

Scaffold Preparation: Synthesis of the core this compound.

Parallel Derivatization: Reaction of the scaffold with a diverse set of building blocks in parallel. For instance, the piperidine nitrogen can be acylated with a library of carboxylic acids or reductively aminated with a library of aldehydes.

Purification and Characterization: High-throughput purification and analysis of the resulting library of compounds.

Biological Screening: Screening of the library against a panel of biological targets to identify hits for further optimization.

This approach allows for the efficient exploration of the chemical space around the this compound scaffold, accelerating the discovery of new bioactive molecules.

Biological Activities and Pharmacological Potential of 2 Piperidin 4 Yloxy Ethan 1 Ol Derivatives

Applications in Targeted Protein Degradation (PROTAC Development)

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules engineered to eliminate specific target proteins by hijacking the cell's own ubiquitin-proteasome system. nih.govnih.gov These molecules typically consist of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. nih.gov This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. google.commdpi.com

While direct studies detailing the incorporation of 2-(Piperidin-4-yloxy)ethan-1-ol into PROTACs are not prevalent, its structural features, particularly the piperidine (B6355638) ring, make it a suitable component for linker design. Rigid linkers, such as those containing piperazine (B1678402) and piperidine rings, have been successfully used in the development of potent PROTACs like ARV-110, which targets the androgen receptor. nih.gov The use of such rigid structures can improve the oral bioavailability of these complex molecules. nih.gov The this compound scaffold could therefore be utilized in the synthesis of novel PROTACs, offering a framework to connect various protein-targeting and E3 ligase-recruiting moieties.

Enzyme Inhibition Profiles

Derivatives of this compound have been synthesized and evaluated as potent inhibitors of key enzymes implicated in disease, particularly in the field of oncology.

Glutaminase (B10826351) 1 (GLS1) is a critical enzyme in cancer metabolism, as many tumor cells are dependent on the conversion of glutamine to glutamate (B1630785) for energy and biosynthesis. semanticscholar.org Inhibition of GLS1 is therefore a promising strategy for cancer therapy. nih.gov A series of analogs based on a 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol scaffold have been developed as selective GLS1 inhibitors. nih.govresearchgate.net

Systematic structure-activity relationship (SAR) studies led to the discovery of compound 24y , which demonstrated potent inhibition of GLS1 with an IC₅₀ value of 68 nM. nih.govresearchgate.net This compound also exhibited high selectivity (over 220-fold) for GLS1 compared to its isoform, GLS2. nih.gov In vitro studies confirmed that the compound acts on the mitochondrial GLS1 pathway, leading to an increase in reactive oxygen species (ROS) levels. nih.gov

CompoundTargetIC₅₀ (nM)Selectivity
24y GLS168>220-fold vs GLS2

Table 1: Inhibitory activity of a lead derivative against Glutaminase 1 (GLS1). Data sourced from a 2022 study on novel GLS1 inhibitors. nih.gov

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for DNA repair. doi.org Inhibiting these enzymes can lead to the death of cancer cells, especially those with deficiencies in other DNA repair pathways like BRCA mutations. doi.orgnih.gov

Research into cyclic amine-containing benzimidazole (B57391) carboxamides has led to the development of potent PARP inhibitors. nih.gov While not a direct derivative of this compound, the lead compound from this series, 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide (17d) , shares the core piperidine-4-yl structure. This compound was found to be a highly effective inhibitor of both PARP1 and PARP2, with IC₅₀ values of 4.30 nM and 1.58 nM, respectively. nih.govresearchgate.net Compound 17d also showed significant selective anticancer activity and good metabolic stability in microsomes. nih.gov

CompoundTargetIC₅₀ (nM)
17d PARP14.30
17d PARP21.58

Table 2: Inhibitory activity of a piperidine-containing derivative against PARP1 and PARP2. nih.gov

Modulation of Receptor Systems

The this compound scaffold also holds potential for the development of ligands that modulate various G-protein coupled receptors (GPCRs), which are important targets in a wide range of diseases.

Adrenergic receptors are key components of the sympathetic nervous system and are divided into α and β families, each with multiple subtypes (e.g., α₁, α₂, β₁, β₂). nih.gov The α₁-adrenergic receptors, in particular, are involved in neurotransmission and have been identified as potential targets for treating cognitive deficits in various neurological conditions. nih.gov Currently, there is a lack of specific published research directly investigating the interaction of this compound or its close derivatives with α₁, α₂, or β₁ adrenergic receptors. However, the adaptability of the piperidine scaffold suggests its potential for designing novel ligands for these receptor subtypes.

Serotonin (5-HT) receptors are another major class of GPCRs involved in numerous physiological and pathological processes. The 5-HT₆ receptor, in particular, has emerged as a promising target for the treatment of cognitive impairment, including that associated with Alzheimer's disease. nih.gov Both antagonists and agonists of the 5-HT₆ receptor have shown pro-cognitive effects in preclinical models. nih.gov While a wide variety of chemical structures have been explored as 5-HT₆ receptor ligands, there are no specific studies to date that report the activity of this compound derivatives at this receptor. The development of such compounds could be a future direction for research, potentially leading to new therapeutic agents for neurological disorders.

Dopamine (B1211576) Receptor (e.g., D2) Interactions

Derivatives of piperidine have been extensively investigated for their interactions with dopamine receptors, particularly the D2 subtype, which is a key target in the treatment of various neurological and psychiatric disorders. chemrxiv.orgnih.gov The high homology among dopamine receptor subtypes presents a challenge in identifying subtype-selective ligands. chemrxiv.org

Research has led to the discovery of novel 3- or 4-benzyloxypiperidine scaffolds as D4 receptor antagonists. chemrxiv.orgresearchgate.net Some of these compounds have demonstrated significant selectivity for the D4 receptor over other dopamine receptor subtypes. chemrxiv.orgresearchgate.net For instance, certain benzyloxy piperidine-based compounds have shown more than 30-fold selectivity for D4 receptors. researchgate.net

In the quest for new antipsychotics, a series of compounds based on a 2-phenylcyclopropylmethylamine (PCPMA) scaffold were designed and synthesized to act as partial agonists at the D2 receptor. nih.gov Several of these derivatives were identified as potent D2R partial agonists through binding affinity screening and functional assays. nih.gov

Furthermore, some N-alkyl derivatives of 2-(3-hydroxybenzyl)piperidine and 2-(3,4-dihydroxybenzyl)piperidine have been synthesized and evaluated for their ability to compete with [3H]spiperone for binding to rat striatal tissue. nih.gov Notably, N-methyl-2-(3,4-dihydroxybenzyl)piperidine exhibited a reasonably good affinity for the D-2 dopamine receptor. nih.gov

Antiviral Activities, Including Non-Nucleoside Reverse Transcriptase Inhibition

Piperidine derivatives have emerged as a promising class of antiviral agents, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. nih.govnih.govasm.org NNRTIs function by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, inducing a conformational change that inhibits the enzyme's activity. youtube.com

In an effort to develop more potent and less toxic NNRTIs, a series of piperidine-linked pyridine (B92270) analogues were designed. nih.gov Several of these compounds demonstrated significant activity against wild-type and drug-resistant HIV-1 strains. nih.gov For example, compound BD-c1 showed high potency (EC50 = 10 nM) and a high selectivity index. nih.gov Another compound, BD-e2, was found to be more effective against wild-type HIV-1 than several established drugs. nih.gov

Another study focused on piperidin-4-yl-aminopyrimidine derivatives, which also showed broad activity against wild-type and mutant HIV-1 strains. nih.gov The N-benzyl compound 5k, in particular, displayed a favorable profile. nih.gov Additionally, (alkylamino)piperidine bis(heteroaryl)piperizines (AAP-BHAPs) have been identified as a class of HIV-1-specific inhibitors. asm.org The lead compounds from this series, U-95133 and U-104489, were effective against NNRTI-resistant HIV-1 variants. asm.org

More broadly, a study investigating new derivatives of N-substituted piperidines found that several compounds exhibited antiviral activity against the influenza A/H1N1 virus in vitro. nih.gov For instance, compound 11 was able to inhibit the replication of the virus at low concentrations. nih.gov

Antimicrobial and Antitubercular Properties of Piperidine-Containing Compounds

The rise of multidrug-resistant bacterial pathogens has spurred the search for new antimicrobial agents, and piperidine derivatives have shown significant promise in this area. nih.gov

A study focused on the synthesis of 2,6-diarylpiperidin-4-one and Δ³-tetrahydropyridin-4-ol based derivatives revealed potent antibacterial activity against a range of sensitive and multidrug-resistant bacteria. nih.gov Specifically, compounds 19 and 27 were effective against Staphylococcus aureus, and compound 27 also showed activity against Enterococcus faecalis. nih.gov Notably, compound 23 demonstrated better inhibitory power against Vancomycin-Linezolid-resistant E. faecalis than the standard drug Linezolid. nih.gov

In the context of antitubercular activity, several of these piperidine derivatives were tested against Mycobacterium tuberculosis H37Rv. nih.gov Compounds 23, 24, and 27 showed a one-fold improvement in potency compared to the standard drug Rifampicin. nih.gov Further research into piperidinothiosemicarbazones derived from aminoazinecarbonitriles identified compounds 9 and 10 as having selective activity against M. tuberculosis strains with no harmful effects on non-tumor cells. nih.gov The study highlighted that compounds containing a piperidine group, such as 10, 13, and 14, exhibited the strongest antituberculous activity. nih.gov

Potential in Neurological and Psychiatric Disorder Research

The piperidine moiety is a key structural feature in many compounds with significant activity in the central nervous system (CNS). nih.govwikipedia.org Its presence is often associated with interactions with various neurotransmitter receptors, making piperidine derivatives valuable tools in neurological and psychiatric disorder research. tandfonline.comlongdom.orgresearchgate.netnih.gov

One of the most well-known applications of piperidine-containing compounds is in the management of pain. tandfonline.comlongdom.orgresearchgate.net The piperidine ring is an essential component of morphine and is crucial for its analgesic activity. tandfonline.com Research into novel 4-amino methyl piperidine derivatives has identified compounds with excellent analgesic properties, with their effects suggested to be mediated through the µ-opioid receptor. tandfonline.com

In the context of psychiatric disorders, the interaction of piperidine derivatives with dopamine receptors is of particular interest. chemrxiv.orgnih.govnih.gov As discussed in section 4.3.3, these compounds can act as antagonists or partial agonists at dopamine receptors, which are key targets in the treatment of conditions like schizophrenia and Parkinson's disease. chemrxiv.orgnih.gov For instance, methylphenidate, a benzylpiperidine derivative, is a norepinephrine-dopamine reuptake inhibitor used to treat ADHD. wikipedia.org

Furthermore, N-(piperidin-4-yl)benzo[b]thiophenecarboxyamide derivatives have been developed as antagonists for the urotensin-II receptor, which has been implicated in neurodegenerative diseases and depression. google.com

Cardiovascular System Modulation and Antiarrhythmic Effects

Piperidine derivatives have been investigated for their effects on the cardiovascular system, with some showing potential as antiarrhythmic agents. nih.govnih.govnih.gov

A study on a series of α-[(diarylmethoxy)methyl]-1-piperidineethanols found that compounds with a 2,6-dimethylpiperidine (B1222252) group were the most effective antiarrhythmic agents in a canine model of coronary artery ligation. nih.gov This substitution was also linked to a long duration of action. nih.gov Further research on α,α-diaryl-1-piperidinebutanols also highlighted the importance of the 2,6-dimethylpiperidine group for a favorable antiarrhythmic profile. nih.gov From this series, the compound pirmenol (B1678456) was selected for further investigation in humans. nih.gov

In addition to direct antiarrhythmic effects, some piperidine derivatives have been shown to modulate blood pressure. For example, 1-Methyl-4-(1-naphthylvinyl)piperidine (B-120) was found to cause a dose-dependent decrease in blood pressure in cats. nih.gov This hypotensive effect appeared to be related to the blockade of calcium channels. nih.gov

Antitumor Activities and Cell Line Specificity

Piperidine and its derivatives have demonstrated significant potential as anticancer agents, with activity observed against a variety of cancer cell lines. nih.govnih.govmdpi.comresearchgate.netnih.govnih.gov

Studies have shown that piperidone compounds can selectively target and kill cancer cells. nih.gov Three related piperidones, P3, P4, and P5, exhibited tumor-selective cytotoxicity, particularly against leukemia cells, at low micromolar concentrations. nih.gov These compounds were found to induce apoptosis through the intrinsic pathway and showed characteristics of proteasome inhibitors. nih.gov

Piperine, a naturally occurring piperidine alkaloid found in black pepper, has been shown to have anticancer properties against various cancers, including breast, ovarian, and prostate cancer. nih.gov It can induce apoptosis in cancer cells by activating signaling pathways such as NF-κB and PI3k/Akt. nih.gov Synthetic piperidine derivatives have also been developed with anti-prostate cancer activity. For example, compound 17a was found to inhibit the proliferation of PC3 prostate cancer cells in a concentration-dependent manner. nih.gov

The antitumor activity of piperidine derivatives has been evaluated against a range of human cancer cell lines, including HepG2 (liver), A549 (lung), NCI-H460 (lung), and CNE1 (nasopharyngeal). researchgate.net Furthermore, a novel indole (B1671886) derivative containing a piperidine moiety, LKD1214, has been shown to suppress tumor growth in a mouse model of medulloblastoma by inhibiting the Hedgehog signaling pathway. nih.gov This compound was also effective against a drug-resistant cancer cell mutant. nih.gov Madangamine F, a complex alkaloid containing a piperidine ring, has also shown significant cytotoxic activity against several human cancer cell lines, including those of the breast and leukemia. mdpi.com

The table below summarizes the cytotoxic activity of selected piperidone compounds against various cancer cell lines. nih.gov

Cell LineP3 CC50 (µM)P4 CC50 (µM)P5 CC50 (µM)
Tumorigenic Cell Lines
Average2.261.911.52
Non-cancerous Cell Lines
Hs274.993.833.84
MCF-10A4.993.833.84

Methodologies for In Vitro and In Vivo Pharmacological Evaluation

The pharmacological evaluation of piperidine derivatives involves a range of in vitro and in vivo methodologies to assess their biological activities and potential therapeutic applications. tandfonline.comlongdom.orgresearchgate.net

In Vitro Evaluation:

Receptor Binding Assays: These assays are crucial for determining the affinity of a compound for its molecular target. For example, competition binding assays with radiolabeled ligands, such as [3H]spiperone, are used to evaluate the affinity of piperidine derivatives for dopamine receptors. nih.gov

Enzyme Inhibition Assays: To assess the inhibitory potential of compounds on specific enzymes, such as HIV-1 reverse transcriptase, various assays are employed. These can measure the reduction in enzyme activity in the presence of the test compound. nih.govasm.org

Cell-Based Assays: The cytotoxic or antiproliferative activity of compounds against cancer cell lines is commonly determined using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.govmdpi.comnih.gov Flow cytometry can be used to analyze apoptosis, cell cycle arrest, and other cellular responses to drug treatment. nih.gov

Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) of a compound against various bacterial and fungal strains is determined using methods like broth microdilution to assess its antimicrobial potency. nih.govnih.gov

Antiviral Assays: The ability of a compound to inhibit viral replication is assessed in cell culture models. For instance, the reduction in viral load of influenza A/H1N1 can be measured in MDCK cells. nih.gov

In Vivo Evaluation:

Animal Models of Disease: To evaluate the therapeutic efficacy of piperidine derivatives, various animal models are used. For example, the analgesic activity of compounds can be assessed using the tail-flick or writhing tests in rodents. tandfonline.comlongdom.orgresearchgate.net The antiarrhythmic effects can be studied in models such as the coronary artery ligated dog. nih.govnih.gov Antitumor activity can be evaluated in mouse models of cancer, such as medulloblastoma. nih.gov

Pharmacokinetic Studies: These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism. This information is critical for determining the appropriate dosing regimen and predicting the compound's behavior in humans. nih.gov

Toxicology Studies: The safety profile of a compound is assessed through various toxicology studies in animals to identify any potential adverse effects before it can be considered for human trials.

In Silico Approaches:

Molecular Docking: This computational technique is used to predict the binding mode and affinity of a ligand to its target receptor. It helps in understanding the structure-activity relationships and in the design of more potent inhibitors. tandfonline.comlongdom.orgresearchgate.net

Pharmacophore Modeling: This method identifies the essential structural features of a molecule required for its biological activity, which can guide the design of new compounds with similar or improved properties. longdom.orgresearchgate.net

Computational Approaches in the Study of 2 Piperidin 4 Yloxy Ethan 1 Ol and Its Analogs

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a cornerstone of computational chemistry and materials science, enabling the prediction of various molecular properties.

In the context of a molecule like 2-(Piperidin-4-yloxy)ethan-1-ol, DFT calculations would typically be employed to determine its optimal three-dimensional geometry. This involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. From this optimized structure, a wealth of electronic properties can be calculated. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a particularly important parameter as it provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. The MEP map highlights the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding how it might interact with other molecules, such as biological receptors.

While specific DFT data for this compound is not readily found in the literature, studies on similar small molecules demonstrate the utility of this approach. For instance, DFT calculations are routinely used to correlate calculated electronic parameters with experimentally observed biological activity.

Table 1: Representative Electronic Properties Obtainable from DFT Calculations

PropertyDescriptionPotential Insight for this compound
Optimized Geometry The lowest energy, most stable 3D structure of the molecule.Provides the foundational structure for all other computational analyses.
HOMO Energy Energy of the highest occupied molecular orbital.Indicates the molecule's ability to donate electrons.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates the molecule's ability to accept electrons.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Relates to the molecule's chemical reactivity and stability.
Molecular Electrostatic Potential (MEP) Visualizes the charge distribution on the molecule's surface.Predicts sites for electrophilic and nucleophilic attack and hydrogen bonding.
Dipole Moment A measure of the overall polarity of the molecule.Influences solubility and interactions with polar environments.

This table is illustrative of the types of data generated via DFT and does not represent actual calculated values for this compound due to a lack of specific literature.

Molecular Docking Studies for Receptor-Ligand Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly used to predict the interaction between a small molecule (ligand) and a protein receptor.

For this compound, molecular docking studies would be instrumental in identifying potential biological targets and elucidating the molecular basis of its activity. The process involves placing the 3D structure of the ligand into the binding site of a receptor and using a scoring function to estimate the strength of the interaction, often reported as a binding energy or docking score.

The results of a docking study can reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues in the receptor's active site. This information is invaluable for understanding structure-activity relationships (SAR) and for designing more potent and selective analogs.

Although no specific docking studies for this compound have been identified, research on structurally related piperidine (B6355638) derivatives often employs this method to rationalize their biological activities against various targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Table 2: Illustrative Data from a Hypothetical Molecular Docking Study

ParameterDescriptionExample Value
Receptor Target The protein to which the ligand is docked.e.g., Muscarinic Acetylcholine Receptor M1
Docking Score (kcal/mol) An estimation of the binding affinity.e.g., -7.5
Key Interacting Residues Amino acids in the binding site forming significant interactions.e.g., TYR 106, ASN 382
Types of Interactions The nature of the chemical bonds/forces involved.e.g., Hydrogen bond, Hydrophobic interaction

This table is for illustrative purposes only. The values are hypothetical and not based on actual experimental or computational data for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. The goal of QSAR is to develop a predictive model that can estimate the activity of new, untested compounds.

To build a QSAR model for a series of analogs of this compound, one would first need a dataset of compounds with experimentally determined biological activities. For each compound, a set of molecular descriptors would be calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum chemical (e.g., HOMO/LUMO energies).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a mathematical equation that best correlates the descriptors with the biological activity. A robust QSAR model can then be used to predict the activity of new compounds based solely on their calculated descriptors, thereby prioritizing synthetic efforts. The lack of a curated dataset of analogs and their biological activities for this compound precludes the development of a specific QSAR model.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Protein-Ligand Dynamics

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules and their complexes.

In the context of this compound, MD simulations could be used to explore its conformational landscape, identifying the most populated shapes the molecule adopts in solution. When docked into a receptor, an MD simulation of the protein-ligand complex can assess the stability of the binding pose predicted by docking. It can reveal how the ligand and receptor adapt to each other and can provide insights into the thermodynamics of binding by calculating binding free energies.

These simulations offer a more dynamic and realistic view of molecular interactions compared to the static picture provided by docking. However, they are computationally more intensive. The absence of specific research on this compound means that no MD simulation data is currently available.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These properties determine how a drug is processed by the body and are critical for its success as a therapeutic agent.

For this compound, various computational tools and web servers could be used to predict its ADME profile. These predictions are based on the molecule's structure and physicochemical properties, such as its lipophilicity (logP), solubility, and polar surface area.

Predicted ADME properties often include oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. These predictions are valuable in the early stages of drug discovery for identifying potential liabilities and for guiding the design of compounds with more favorable pharmacokinetic profiles.

Table 3: Commonly Predicted ADME Parameters

ADME ParameterDescriptionPredicted Value (Illustrative)
LogP A measure of lipophilicity.e.g., 1.2
Aqueous Solubility The maximum concentration of the compound in water.e.g., High
Blood-Brain Barrier (BBB) Penetration Likelihood of the compound crossing into the central nervous system.e.g., Low
Human Intestinal Absorption (HIA) The percentage of the compound absorbed from the gut.e.g., >90%
CYP2D6 Inhibition Potential to inhibit a key drug-metabolizing enzyme.e.g., Non-inhibitor

This table contains illustrative predicted values. Actual values would need to be generated using specific ADME prediction software.

Advanced Spectroscopic Characterization Techniques for 2 Piperidin 4 Yloxy Ethan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the detailed structural elucidation of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) spectra, it is possible to map out the complete carbon-hydrogen framework and establish the connectivity between different functional groups within 2-(Piperidin-4-yloxy)ethan-1-ol.

One-dimensional NMR spectra provide fundamental information about the chemical environment and number of different types of protons and carbons in a molecule.

¹H NMR Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the piperidine (B6355638) ring, the ethoxy chain, the secondary amine, and the primary alcohol. The integration of these signals would correspond to the number of protons in each unique environment.

Piperidine Ring Protons: The protons on the piperidine ring (H-2, H-3, H-4, H-5, H-6) would exhibit complex splitting patterns due to coupling with their neighbors. The protons at positions 2 and 6 (adjacent to the nitrogen) would appear as multiplets, as would the protons at positions 3 and 5. The single proton at position 4, being attached to the carbon with the ether linkage, would also be a multiplet.

Ethoxy Group Protons: The two methylene (B1212753) groups of the ethoxy chain (-O-CH₂-CH₂-OH) would each give a triplet, assuming free rotation, due to coupling with each other.

N-H and O-H Protons: The amine (N-H) and hydroxyl (O-H) protons would typically appear as broad singlets. Their chemical shifts can be variable and are dependent on solvent, concentration, and temperature.

Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Piperidine H-2, H-6 (axial & equatorial) 2.6 - 3.1 m
Piperidine H-3, H-5 (axial & equatorial) 1.5 - 2.0 m
Piperidine H-4 3.4 - 3.6 m
-O-CH ₂-CH₂-OH 3.6 - 3.8 t
-O-CH₂-CH ₂-OH 3.5 - 3.7 t
NH 1.5 - 3.0 (broad) s

¹³C NMR Analysis

Based on the structure of this compound, which has a plane of symmetry if ring inversion is fast on the NMR timescale, five distinct carbon signals would be expected in the ¹³C NMR spectrum.

Piperidine Ring Carbons: Three signals for the piperidine ring: one for C-4 (bearing the ether linkage), one for C-2 and C-6 (equivalent), and one for C-3 and C-5 (equivalent).

Ethoxy Group Carbons: Two signals for the ethoxy chain carbons, C-7 and C-8 (-O-C H₂-C H₂-OH).

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Piperidine C-4 70 - 75
Piperidine C-2, C-6 43 - 48
Piperidine C-3, C-5 30 - 35
-O-C H₂-CH₂-OH (C-7) 65 - 70

2D NMR experiments are essential for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Key correlations would be observed between H-2/H-3 and H-3/H-4 on the piperidine ring, confirming their connectivity. A distinct cross-peak between the two methylene groups of the ethoxy chain would also be present, confirming the -CH₂-CH₂- fragment.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of the carbon signals based on the proton assignments. For instance, the proton signal predicted at 3.4-3.6 ppm would correlate with the carbon signal at 70-75 ppm, assigning them to C-4 and H-4, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about longer-range (2-3 bond) ¹H-¹³C correlations. The most critical correlation for this molecule would be between the H-4 proton of the piperidine ring and the C-7 carbon of the ethoxy group (-O-C H₂-), and/or between the C-4 carbon and the H-7 protons. This would definitively prove the connection of the ethoxy group to the 4-position of the piperidine ring through the ether oxygen.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, which is invaluable for determining stereochemistry and conformational preferences. For this compound, NOESY could reveal the spatial relationship between the substituent at C-4 and the axial/equatorial protons on the piperidine ring, providing insight into the preferred conformation of the ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns.

In GC-MS, the compound is vaporized and separated on a chromatography column before being introduced into the mass spectrometer. Due to the polar -NH and -OH groups in this compound, which can cause poor peak shape and thermal instability, derivatization (e.g., silylation) may be required for optimal GC analysis.

Under standard Electron Ionization (EI) conditions, the molecule would ionize to form a molecular ion (M⁺•) and then undergo fragmentation. The fragmentation pattern provides a structural fingerprint.

Expected Fragmentation Pathways:

Molecular Ion (M⁺•): The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound (159.11 g/mol ).

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen of the alcohol is common. This could lead to the formation of a [CH₂OH]⁺ ion at m/z 31.

Loss of Water: A peak corresponding to [M-H₂O]⁺• at m/z 141 is expected due to the presence of the alcohol group.

Ether Cleavage: The C-O ether bond can cleave, leading to fragments corresponding to the piperidine ring and the ethoxy chain.

Piperidine Ring Fragmentation: The piperidine ring itself can undergo characteristic fragmentation, often involving the loss of ethylene (B1197577) or other small neutral molecules. A prominent peak at m/z 84, corresponding to the [C₅H₁₀N]⁺ piperidinyl cation, is a likely fragment.

HR-MS measures the m/z value to a very high degree of accuracy (typically to four or more decimal places). This allows for the calculation of the exact elemental composition of the molecular ion and its fragments, serving as a powerful confirmation of the molecular formula. The exact mass of C₇H₁₅NO₂ is 159.11028. HR-MS would be able to confirm this exact mass, distinguishing it from other compounds with the same nominal mass.

Predicted HR-MS data for various adducts of this compound has been calculated. uni.lu

Predicted High-Resolution Mass Spectrometry Data for this compound Adducts uni.lu

Adduct m/z (Predicted)
[M+H]⁺ 146.11756
[M+Na]⁺ 168.09950
[M-H]⁻ 144.10300
[M+K]⁺ 184.07344

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering in Raman spectroscopy at specific frequencies corresponds to particular bond vibrations (stretching, bending), making these methods excellent for identifying the functional groups present in a molecule.

The spectrum of this compound would be characterized by the vibrations of its key functional groups.

Expected Vibrational Frequencies for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Alcohol (O-H) Stretch 3200 - 3500 Strong, Broad
Amine (N-H) Stretch 3250 - 3400 Medium
Alkane (C-H) Stretch 2850 - 2960 Strong
Amine (N-H) Bend 1550 - 1640 Medium
Alcohol (C-O) Stretch 1000 - 1260 Strong
Ether (C-O) Stretch 1070 - 1150 Strong

The broad O-H stretching band from the alcohol would be a dominant feature in the IR spectrum. The N-H stretch of the secondary amine may be superimposed on this broad band. The strong C-O stretching bands from both the alcohol and the ether functionalities would be prominent in the fingerprint region (below 1500 cm⁻¹), confirming the presence of these groups.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

The solid-state structure would also be influenced by intermolecular interactions, particularly hydrogen bonding. The hydroxyl group (-OH) and the secondary amine (-NH-) of the piperidine ring are capable of forming strong hydrogen bonds, which would play a significant role in the crystal packing.

To illustrate the type of data obtained from X-ray crystallography, the following table presents representative crystallographic parameters for a substituted piperidine derivative found in the literature. This data highlights the precision with which molecular geometry can be determined.

ParameterPhenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone researchgate.net
Molecular Formula C25H25NO
Crystal System Triclinic
Space Group P-1
a (Å) 8.2543(7)
b (Å) 10.5543(8)
c (Å) 12.6184(6)
α (°) 77.901(7)
β (°) 71.270(2)
γ (°) 70.390(5)
Volume (ų) 974.3(1)
Key Conformational Feature The piperidine ring exhibits a positional disorder, adopting both chair and twisted boat conformations. researchgate.net

This table is for illustrative purposes to show the type of data obtained from an X-ray crystallography experiment on a related piperidine derivative.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Characterization

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. numberanalytics.com These methods, including Electronic Circular Dichroism (ECD), are exceptionally sensitive to the stereochemistry of a molecule. mdpi.com

The parent molecule, this compound, is achiral and therefore would not exhibit a signal in chiroptical spectroscopy. However, if a chiral center were introduced into the molecule, for instance, through substitution on the piperidine ring or the ethan-1-ol side chain, or if a specific enantiomer were isolated, chiroptical techniques would become invaluable for its stereochemical characterization.

Electronic Circular Dichroism (ECD):

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chromophore in a chiral environment. encyclopedia.pub An ECD spectrum is a plot of this differential absorption versus wavelength. The sign and intensity of the ECD signals (known as Cotton effects) are directly related to the absolute configuration of the chiral centers and the conformation of the molecule.

For a chiral derivative of this compound, the chromophores would be the ether and alcohol functional groups. While these are weak chromophores in the accessible UV-Vis region, their interaction with the chiral scaffold of the molecule would induce an ECD signal. The analysis of the resulting spectrum, often in conjunction with quantum-mechanical calculations, could be used to assign the absolute configuration of the stereocenters. mdpi.com

The principles and applications of chiroptical spectroscopy are summarized in the table below:

TechniquePrincipleApplication to a Chiral Derivative of this compound
Electronic Circular Dichroism (ECD) Measures the differential absorption of left and right circularly polarized light by chromophores in a chiral molecule. numberanalytics.comDetermination of the absolute configuration of stereocenters. Analysis of the preferred solution-state conformation.
Optical Rotatory Dispersion (ORD) Measures the wavelength-dependent rotation of the plane of polarized light. researchgate.netComplements ECD in stereochemical analysis. Can be used to identify the presence of chirality.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared radiation corresponding to vibrational transitions.Provides detailed information about the stereochemistry and conformation of the entire molecule, not just the environment around a chromophore.

Future Directions and Research Perspectives for 2 Piperidin 4 Yloxy Ethan 1 Ol in Chemical Biology

Development of Next-Generation Therapeutics Based on the 2-(Piperidin-4-yloxy)ethan-1-ol Scaffold

The this compound moiety is an attractive starting point for the design of next-generation therapeutics due to its favorable physicochemical properties, including a balance of hydrophilicity and lipophilicity, which can be fine-tuned through chemical modification. The piperidine (B6355638) ring is a common feature in many approved drugs, valued for its ability to interact with biological targets and its metabolic stability. mdpi.com

Future research in this area should focus on the synthesis and evaluation of analog libraries derived from the this compound core. By systematically modifying the piperidine nitrogen, the ethanol (B145695) hydroxyl group, and the piperidine ring itself, it is possible to explore a vast chemical space and identify compounds with high affinity and selectivity for a range of biological targets.

A pertinent example of the potential of similar scaffolds can be seen in the development of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as selective inhibitors of glutaminase (B10826351) 1 (GLS1). nih.gov In one study, a derivative, compound 24y, demonstrated potent GLS1 inhibition with an IC₅₀ value of 68 nM and over 220-fold selectivity against GLS2. nih.gov This compound also exhibited promising anti-tumor activity in xenograft models. nih.gov These findings underscore the potential of the piperidinylethanol framework as a basis for developing novel anticancer agents.

Table 1: Bioactivity of a Representative Piperidinylethanol Analog

Compound Target IC₅₀ (nM) Selectivity (vs. GLS2) In Vivo Efficacy
Compound 24y GLS1 68 >220-fold 40.9% and 42.0% tumor growth inhibition in A549 and HCT116 xenograft models, respectively. nih.gov

Future efforts could involve the computational modeling and structure-based design of this compound derivatives to target other enzymes, receptors, and ion channels implicated in various diseases.

Applications in Chemical Probes and Diagnostics

The development of chemical probes is crucial for understanding complex biological processes. The this compound scaffold can be readily adapted for the creation of such probes. By incorporating reporter groups, such as fluorescent dyes or affinity tags, researchers can visualize and track the distribution and interaction of these molecules within cells and organisms.

A particularly promising avenue is the development of radiolabeled derivatives for use in Positron Emission Tomography (PET) imaging. nih.govmoravek.com PET is a non-invasive imaging technique that allows for the quantitative analysis of physiological functions. moravek.com By labeling a this compound-based ligand with a positron-emitting radionuclide, such as fluorine-18, it may be possible to develop novel PET tracers for imaging specific biological targets in vivo. nih.gov

The synthesis of such a tracer would likely involve the introduction of a suitable leaving group for nucleophilic fluorination. The resulting radiotracer could then be used to study the expression and distribution of its target in healthy and diseased states, aiding in diagnosis and the development of targeted therapies. The relatively short half-life of many PET isotopes necessitates efficient and rapid radiosynthesis methods. moravek.com

Integration of this compound into More Complex Polycyclic Systems

The this compound scaffold can serve as a valuable building block for the synthesis of more complex, polycyclic molecules. The piperidine ring can be incorporated into fused, bridged, or spirocyclic systems, leading to novel three-dimensional structures with unique pharmacological properties. googleapis.com

The synthesis of such complex molecules often involves multi-step reaction sequences. The functional groups of this compound—the secondary amine and the primary alcohol—provide convenient handles for further chemical transformations. For instance, the piperidine nitrogen can participate in cyclization reactions to form bicyclic structures, while the hydroxyl group can be used as a point of attachment for other molecular fragments. The development of stereoselective synthetic methods will be crucial for accessing specific isomers of these complex molecules.

Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action

While the piperidine scaffold is known to interact with a variety of biological targets, the specific target profile of this compound and its derivatives remains largely unexplored. Future research should employ high-throughput screening and chemoproteomics approaches to identify novel protein binding partners for this chemical class.

Unbiased screening of compound libraries based on the this compound core against a wide range of assays could reveal unexpected biological activities. Subsequent target deconvolution studies would then be necessary to identify the specific molecular targets responsible for the observed effects. This approach has the potential to uncover novel disease-modifying pathways and provide new starting points for drug discovery programs.

Potential in Materials Science or Nanotechnology (if applicable to advanced derivatives)

While the primary applications of this compound are likely to be in the life sciences, advanced derivatives of this compound could find utility in materials science and nanotechnology. The ability of the piperidine nitrogen to be protonated or to coordinate with metal ions suggests that polymers or metal-organic frameworks incorporating this scaffold could be developed.

For instance, functionalized polymers bearing the this compound moiety could be designed as smart materials that respond to changes in pH or the presence of specific metal ions. In nanotechnology, self-assembling systems based on amphiphilic derivatives of this compound could be explored for the encapsulation and delivery of therapeutic or diagnostic agents. These applications, while speculative at this stage, highlight the broad potential of this versatile chemical scaffold beyond its immediate biological applications.

Q & A

Q. What are the common synthetic routes for preparing 2-(Piperidin-4-yloxy)ethan-1-ol, and what catalysts are typically employed?

The synthesis of this compound often involves coupling reactions. For example, it can be synthesized by reacting a piperidine derivative with ethylene oxide under basic conditions (e.g., sodium hydroxide) to facilitate ring-opening . Alternatively, peptide coupling reagents like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) are used in the presence of triethylamine (TEA) to form intermediates, as demonstrated in radiochemistry applications for PET probe synthesis . Methodological optimization includes solvent selection (e.g., THF or ethanol) and temperature control (60–70°C) to enhance yield and purity.

Q. What spectroscopic methods are recommended for characterizing this compound and verifying its purity?

Key characterization techniques include:

  • NMR spectroscopy : To confirm the structure via proton and carbon signals, particularly the hydroxyl (-OH) and piperidine ring protons .
  • IR spectroscopy : To identify functional groups like the hydroxyl stretch (~3200–3600 cm⁻¹) and ether linkages .
  • Mass spectrometry : For molecular weight validation and detecting impurities.
    Purity can be assessed via HPLC with UV detection or TLC using solvent systems like methanol:DCM (4:6) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Standard precautions include:

  • Avoiding inhalation/contact using PPE (gloves, goggles, lab coats).
  • Working in a fume hood to minimize vapor exposure.
  • Immediate rinsing with water for eye/skin contact and medical consultation .
  • Storage in dry, cool environments to prevent degradation or unintended reactions (e.g., oxidation) .

Advanced Research Questions

Q. How can researchers optimize radiochemical yields when incorporating this compound into PET probes?

In radiosynthesis (e.g., for [18F]9e), yield optimization involves:

  • Precursor selection : Tosyl (Ts) or mesyl (Ms) precursors, with Ts derivatives yielding higher radiochemical outputs (8–12%) compared to Ms (~1–3%) .
  • Reaction conditions : Elevated temperatures (120°C) in DMSO with K222/K2CO3 to enhance [18F]fluoride incorporation .
  • Purification strategies : Solid-phase extraction or HPLC to isolate the radiolabeled product from unreacted precursors.

Q. How do structural modifications to the piperidine or ethan-1-ol moieties alter the compound’s biological activity?

  • Piperidine substitution : Methyl or pentyl groups on the piperidine ring can enhance lipid solubility, affecting blood-brain barrier penetration and receptor binding (e.g., neurotransmitter targets) .
  • Hydroxyl group modification : Substitution with halogens (e.g., via SOCl₂) may increase stability but reduce hydrogen-bonding capacity with biological targets .
    Comparative studies with analogs like 2-(1-methylpiperidin-4-yl)ethanol highlight the importance of substitution patterns in modulating activity .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Dose-response profiling : Validate activity across multiple concentrations to identify non-linear effects.
  • Receptor binding assays : Use competitive binding studies (e.g., with radiolabeled ligands) to confirm specificity .
  • In silico modeling : Molecular docking can predict binding affinities and rationalize discrepancies between in vitro and in vivo results .

Q. What experimental approaches assess the compound’s stability under varying pH and temperature conditions?

  • Forced degradation studies : Expose the compound to acidic/basic conditions (e.g., HCl/NaOH) or heat (40–80°C) and monitor degradation via HPLC .
  • Kinetic analysis : Calculate half-life (t₁/₂) and degradation pathways (e.g., oxidation to ketones) using Arrhenius plots .
  • Storage stability : Long-term monitoring in different solvents (e.g., DMSO, water) to recommend optimal storage protocols .

Methodological Considerations Table

Research AspectKey ParametersTools/TechniquesReferences
Synthesis Catalyst (NaOH, EDC/HOBt), solvent (THF), temperature (60–70°C)NMR, IR, TLC
Radiolabeling Precursor (Ts vs. Ms), reaction time (20 min), specific activity (>8,000 Ci/mmol)Radio-HPLC, SPE
Biological Assays Receptor binding affinity (IC₅₀), dose-response curvesRadioligand assays, in silico docking
Stability pH, temperature, degradation productsHPLC, kinetic modeling

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.